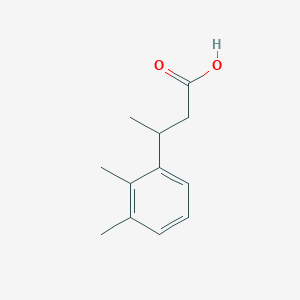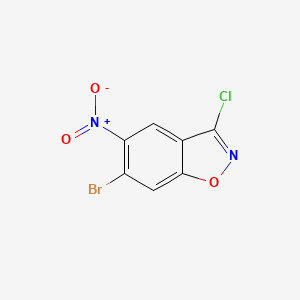
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine, chlorine, and nitro substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole typically involves the cyclization of appropriately substituted 2-aminophenol derivatives. One common method involves the reaction of 2-aminophenol with bromine, chlorine, and nitro-substituted benzaldehydes under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazole derivatives with various nucleophiles.
Reduction: 6-Bromo-3-chloro-5-amino-1,2-benzoxazole.
Oxidation: Quinone derivatives of benzoxazole.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the halogen substituents can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one
- 5,6-Dichloro-1,3-benzoxazol-2(3H)-one
- 7-Bromo-5-chloro-2-(2-chlorophenyl)-1,3-benzoxazole
Uniqueness
6-Bromo-3-chloro-5-nitro-1,2-benzoxazole is unique due to the specific combination of bromine, chlorine, and nitro substituents on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The presence of multiple electron-withdrawing groups can enhance the compound’s electrophilicity and its potential as a pharmacophore in drug discovery .
Eigenschaften
Molekularformel |
C7H2BrClN2O3 |
|---|---|
Molekulargewicht |
277.46 g/mol |
IUPAC-Name |
6-bromo-3-chloro-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C7H2BrClN2O3/c8-4-2-6-3(7(9)10-14-6)1-5(4)11(12)13/h1-2H |
InChI-Schlüssel |
KOMSVSBKPOGXEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)ON=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


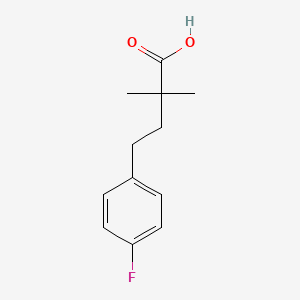
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)

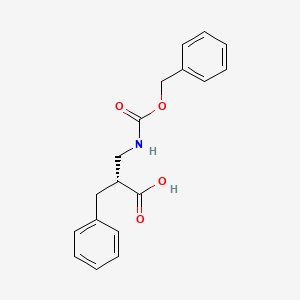
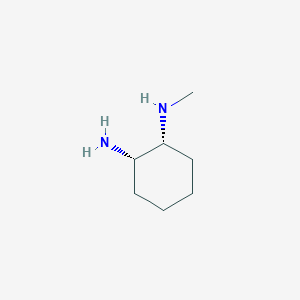
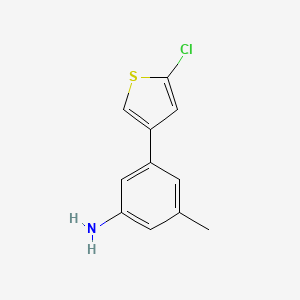


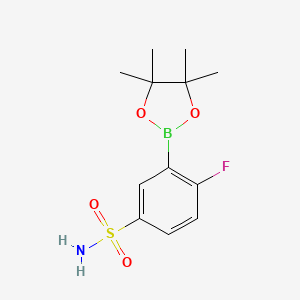

![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
